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Compound of Interest

Compound Name: Allyl acetate

Cat. No.: B165787 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the toxicology of various allyl esters. It summarizes key toxicological

data, outlines experimental methodologies, and visualizes the underlying metabolic and cellular

pathways.

Allyl esters are a class of organic compounds characterized by the presence of an allyl group

attached to a carboxylate. Their toxicological profiles are of significant interest due to their

diverse industrial applications and the potential for human exposure. The primary mechanism

of toxicity for many allyl esters involves their metabolic conversion to allyl alcohol and

subsequently to the highly reactive and toxic aldehyde, acrolein. This guide presents a

comparative analysis of the toxicity of several allyl esters, supported by experimental data.

Quantitative Toxicological Data
The following tables summarize the acute and repeated-dose toxicity data for a selection of

allyl esters. These values provide a quantitative comparison of their relative toxicities across

different routes of exposure and animal models.

Table 1: Acute Toxicity of Allyl Esters
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Allyl Ester CAS No. Species
Oral LD50
(mg/kg bw)

Dermal
LD50
(mg/kg bw)

Inhalation
LC50

Allyl Acetate 591-87-7 Rat 130 - 142[1]
1021 (Rabbit)

[1]

1000 ppm (1

hr, Rat)[1]

Mouse 170[1]

Allyl Butyrate 2051-78-7 Rat 250[1]
530 (Rabbit)

[1]

Allyl

Hexanoate
123-68-2 Rat 218 - 393[1]

300 (Rabbit)

[1]

Guinea Pig 280[1]

Allyl

Heptanoate
142-19-8 Rat 500[1]

810 (Rabbit)

[1]

Mouse 630[1]

Guinea Pig 444[1]

Allyl

Isovalerate
2835-39-4 Rat 230[1] 560 (Rabbit)

Mouse ≥500[1]

Allyl

Cyclohexane

propionate

2705-87-5 Rat 1600[1]
1600 (Rabbit)

[1]

Allyl

Cyclohexane

acetate

4728-82-9 Rat 900[1]
1250 (Rabbit)

[1]

Allyl

Trimethylhex

anoate

68132-80-9 Rat 1400[1]
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Allyl (3-

methylbutoxy

)acetate

67634-00-8 Rat 500 >2000
0.43 mg/L (4

hr)

Allyl

Phenoxyacet

ate

7493-74-5 Rat 835 >2000

Allyl

Cyclohexylox

yacetate

68901-15-5 Rat 620 >2000

Table 2: Repeated-Dose Toxicity of Allyl Esters (No-Observed-Adverse-Effect Level - NOAEL)
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Allyl
Ester

CAS No. Species Route Duration
NOAEL
(mg/kg
bw/day)

Key
Effects
Observed
at LOAEL

Allyl

Acetate
591-87-7 Rat Oral 13 weeks 6

Forestoma

ch lesions,

Hepatotoxi

city

Mouse Oral 13 weeks 8

Forestoma

ch lesions,

Hepatotoxi

city

Allyl

Isovalerate
2835-39-4

Rat

(Female)
Oral 13 weeks 62

Liver

effects

(necrosis,

hyperplasia

)

Mouse Oral 13 weeks 62

Liver

effects

(necrosis,

hyperplasia

)

Allyl

Hexanoate
123-68-2 Rat Oral

13-14

weeks
-

Liver

effects

(periportal

vacuolation

, increased

liver

weight) at

≥12 mg/kg

bw/day

Allyl (3-

methylbuto

xy)acetate

67634-00-

8

Rat Oral 28 days 100 No adverse

effects

observed
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up to the

highest

tested

dose

Allyl

Phenoxyac

etate

7493-74-5 Rat Oral 28 days 50

Liver

effects at

150 mg/kg

bw/day

Allyl

Cyclohexyl

oxyacetate

68901-15-

5
Rat Oral 28 days

108.6

(males), 96

(females)

No adverse

effects

observed

Experimental Protocols
The toxicological data presented in this guide are primarily based on studies following

standardized guidelines from the Organisation for Economic Co-operation and Development

(OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (Following OECD Guideline 423 -
Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance.

Animals: Typically, young adult female rats are used.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled

temperature (22 ± 3 °C) and humidity (30-70%), and a 12-hour light/dark cycle. They have

free access to standard laboratory diet and drinking water.

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube. Animals are fasted prior to dosing.

Procedure: A stepwise procedure is used where a group of three female animals is dosed at

a defined starting dose level. The outcome of this first step determines the subsequent steps:
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If no mortality is observed, the next higher dose level is used in another group of three

animals.

If mortality occurs, the next lower dose level is used.

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at

least 14 days. Body weight is recorded weekly.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Acute Dermal Toxicity (Following OECD Guideline 402)
Objective: To determine the acute toxicity of a substance applied to the skin.

Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the

dorsal area of the trunk of the test animals.

Dose Administration: The test substance is applied uniformly over an area which is

approximately 10% of the total body surface area. The treated area is then covered with a

porous gauze dressing and non-irritating tape.

Exposure Duration: The exposure period is 24 hours.

Observation Period: After the exposure period, the dressing is removed, and the animals are

observed for mortality, clinical signs of toxicity, and dermal reactions for at least 14 days.

Body weight is recorded weekly.

Necropsy: All animals undergo a gross necropsy at the end of the study.

Acute Inhalation Toxicity (Following OECD Guideline
403)

Objective: To determine the acute toxicity of a substance via inhalation.

Animals: Typically, young adult rats are used.
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Exposure System: A dynamic inhalation exposure system is used to maintain a controlled

and constant concentration of the test substance in the air.

Procedure: Animals are exposed to the test substance for a standard duration, typically 4

hours. A range of concentrations is tested to determine the LC50 (lethal concentration 50%).

Observations: Animals are monitored for signs of toxicity during and after exposure for at

least 14 days. Body weight and mortality are recorded.

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Repeated Dose 28-Day Oral Toxicity Study (Following
OECD Guideline 407)

Objective: To provide information on the potential health hazards likely to arise from repeated

oral exposure to a substance over a 28-day period.

Animals: Typically, young adult rats (at least 5 of each sex per dose group) are used.

Dose Administration: The test substance is administered orally by gavage or in the

diet/drinking water, 7 days a week for 28 days. At least three dose levels and a control group

are used.

Observations:

Clinical Observations: Detailed clinical observations are made at least once daily.

Body Weight and Food/Water Consumption: Recorded weekly.

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study

for analysis of hematological and clinical biochemistry parameters.

Pathology:

Gross Necropsy: All animals are subjected to a full gross necropsy.

Organ Weights: Specified organs are weighed.
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Histopathology: Microscopic examination of specified organs and tissues is performed.

Mandatory Visualizations
Metabolic Pathway of Allyl Esters
The primary metabolic pathway responsible for the toxicity of many allyl esters involves a two-

step enzymatic conversion in the liver.
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Allyl Alcohol
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Carboxylic Acid
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Alcohol Dehydrogenase
(Oxidation) Cellular Toxicity

(Hepatotoxicity, etc.)

Click to download full resolution via product page

Caption: Metabolic activation of allyl esters to toxic metabolites.

Experimental Workflow for a Repeated-Dose Oral
Toxicity Study
The following diagram illustrates the general workflow for a 28-day repeated-dose oral toxicity

study based on OECD Guideline 407.
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Caption: Workflow for a 28-day repeated-dose oral toxicity study.
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Cellular Signaling Pathways Affected by Acrolein
Acrolein, the toxic metabolite of many allyl esters, exerts its effects by interacting with various

cellular components, leading to the dysregulation of key signaling pathways involved in

inflammation and oxidative stress response.
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Caption: Acrolein's impact on NF-κB and Nrf2 signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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